

Foreword: The Strategic Importance of Substituted Phenylboronic Acids

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Compound of Interest

Compound Name: (2-Ethoxy-3-fluorophenyl)boronic acid

Cat. No.: B1422122

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In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, arylboronic acids stand as indispensable building blocks. Their prominence is largely credited to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forging carbon-carbon bonds.^[1] The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and the characteristics of the final product.

This guide focuses on a specific, yet highly relevant, member of this class: **(2-Ethoxy-3-fluorophenyl)boronic acid**. The presence of an ortho-ethoxy group and a meta-fluoro group creates a unique electronic and steric environment. The fluorine atom, being highly electronegative, significantly influences the acidity of the boronic acid moiety and can modulate interactions at the biological target site.^{[2][3]} The ethoxy group introduces steric bulk and can participate in hydrogen bonding, affecting both reactivity and solubility. This guide provides a comprehensive overview of the core physicochemical properties of this reagent, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its unique characteristics.

Section 1: Molecular Identity and Structural Elucidation

Correctly identifying a reagent is the foundational step for reproducible science. **(2-Ethoxy-3-fluorophenyl)boronic acid** is characterized by the following identifiers:

- IUPAC Name: **(2-Ethoxy-3-fluorophenyl)boronic acid**
- Molecular Formula: C₈H₁₀BFO₃
- Molecular Weight: 183.97 g/mol [4]
- CAS Number: Data for this specific isomer is not consistently available in public databases. Researchers should verify the CAS number with their supplier. For the related isomer, 3-Ethoxy-2-fluorophenylboronic acid, the CAS RN is 855230-61-4.[4]

The structural arrangement of the ethoxy and fluoro groups is critical to its function.

Caption: 2D Structure of **(2-Ethoxy-3-fluorophenyl)boronic acid**.

Section 2: Core Physicochemical Properties

The utility of a synthetic reagent is fundamentally governed by its physical and chemical properties. These parameters dictate storage conditions, solvent choice, reaction setup, and purification strategies.

Data Summary Table

Property	Value / Observation	Rationale & Scientific Context
Appearance	White to off-white crystalline powder. ^[4]	Typical for purified arylboronic acids. Color may indicate impurities.
Melting Point	83 °C (for 3-ethoxy-2-fluoro isomer). ^[4]	The exact value for the 2-ethoxy-3-fluoro isomer is not widely reported. Melting point is a key indicator of purity. Isomeric changes can significantly alter crystal lattice energy and thus the melting point.
Solubility	Soluble in methanol. ^{[5][6]} Generally soluble in polar organic solvents (THF, Dioxane, DMF). Limited solubility in nonpolar solvents and water.	The boronic acid group can form hydrogen bonds, favoring polar solvents. The phenyl ring provides nonpolar character. Solubility is critical for choosing appropriate reaction media.
pKa	Predicted ~7.5 - 8.0. ^{[5][6]}	The pKa of the B(OH) ₂ group is lowered by the electron-withdrawing effect of the fluorine atom, making it a stronger Lewis acid than unsubstituted phenylboronic acid. ^[3] This is crucial for transmetalation in Suzuki couplings.
Stability	Stable under normal conditions. ^{[7][8]} Prone to dehydration to form the trimeric boroxine anhydride.	Dehydration is an equilibrium process, often accelerated by heat or vacuum. The formation of boroxine can complicate stoichiometry and analysis.

Storage	Store in a cool, dark, dry place. Inert atmosphere (Argon or Nitrogen) is recommended for long-term storage.[5][6]	Minimizes dehydration and potential oxidation. Boronic acids should be protected from moisture and light.
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Section 3: Spectroscopic Characterization Workflow

Confirming the identity and purity of **(2-Ethoxy-3-fluorophenyl)boronic acid** post-synthesis or prior to use is non-negotiable. A multi-technique spectroscopic approach is standard protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural confirmation. Boronic acids can exist in equilibrium with their trimeric boroxine anhydrides, which can lead to complex or broadened spectra.[9] Running samples in d₄-methanol can often simplify spectra by favoring the monomeric acid form.

- ¹H NMR: Expect distinct signals for the aromatic protons, with splitting patterns influenced by both the ethoxy and fluoro substituents. The ethoxy group will show a characteristic triplet (CH₃) and quartet (CH₂). The B(OH)₂ protons are often broad and may exchange with solvent, sometimes rendering them invisible.
- ¹³C NMR: Aromatic carbons will show characteristic shifts, with C-F and C-B couplings providing definitive structural information.
- ¹⁹F NMR: A singlet is expected, with a chemical shift characteristic of an aryl fluoride. This is a highly sensitive method for confirming the presence and environment of the fluorine atom.
- ¹¹B NMR: This technique is specific for the boron nucleus. A broad signal between δ 20-30 ppm is typical for trigonal planar boronic acids.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

- ~3300 cm⁻¹ (broad): O-H stretching of the B(OH)₂ group, often showing hydrogen bonding.

- $\sim 1350 \text{ cm}^{-1}$: B-O stretching.
- $\sim 1200\text{--}1100 \text{ cm}^{-1}$: C-F stretching.[11]

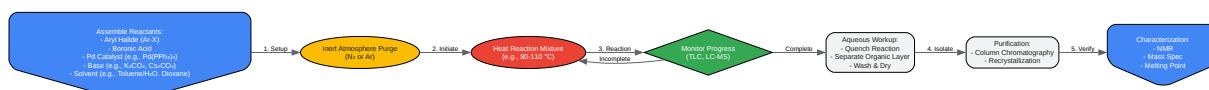
Section 4: Reactivity, Applications, and Experimental Protocols

The true value of **(2-Ethoxy-3-fluorophenyl)boronic acid** lies in its application as a synthetic intermediate.

Core Application: Suzuki-Miyaura Cross-Coupling

This reagent is a cornerstone for introducing the 2-ethoxy-3-fluorophenyl moiety into complex molecules.[1][4] This is particularly valuable in drug discovery, where this fragment can serve as a key pharmacophore for interacting with biological targets.[12]

The general workflow for a Suzuki-Miyaura coupling is a well-established, yet nuanced, process.



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Causality: This protocol outlines a standard palladium-catalyzed cross-coupling. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which

facilitates the crucial transmetalation step with the palladium catalyst. The choice of solvent, base, and ligand must often be optimized for specific substrates.

- **Vessel Preparation:** To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 eq), **(2-Ethoxy-3-fluorophenyl)boronic acid** (1.2-1.5 eq), and the base (e.g., K_2CO_3 , 2.0-3.0 eq).
- **Catalyst Addition:** Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 1-5 mol%).
- **Solvent Addition:** Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane).
- **Reaction:** Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
- **Monitoring:** Monitor the reaction's progress using an appropriate technique like TLC or LC-MS until the starting material is consumed.
- **Workup:** Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.

Protocol 2: Experimental Determination of Solubility

Causality: This gravimetric method provides a quantitative measure of solubility in a given solvent at a specific temperature. It relies on creating a saturated solution, where the maximum amount of solute has dissolved, and then determining the concentration of that solution.

- **Setup:** Place a known volume (e.g., 1.0 mL) of the desired solvent into a small, sealable vial equipped with a magnetic stir bar.
- **Equilibration:** Place the vial in a temperature-controlled bath (e.g., 25 °C) and allow it to thermally equilibrate.

- Addition of Solute: Add small, pre-weighed portions of **(2-Ethoxy-3-fluorophenyl)boronic acid** to the stirring solvent. Continue adding solute until a small amount of solid material remains undissolved, indicating saturation.
- Stirring: Seal the vial and allow the suspension to stir vigorously at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
- Sampling: Stop stirring and allow the excess solid to settle. Carefully extract a known volume of the clear, supernatant liquid using a pre-weighed, airtight syringe.
- Analysis: Dispense the contents of the syringe into a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.
- Calculation: Weigh the vial containing the dried residue. The mass of the residue divided by the volume of the aliquot taken gives the solubility in g/L or mg/mL.

Section 5: Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. While **(2-Ethoxy-3-fluorophenyl)boronic acid** is not acutely toxic, it requires careful handling.

- Hazard Identification: Based on data for similar fluorinated phenylboronic acids, this compound should be treated as a potential irritant.
 - GHS Classifications (Anticipated): Skin Irritation, Serious Eye Irritation, and may cause respiratory irritation.[13][14]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. [7][8]
 - Skin Protection: Wear nitrile or other appropriate protective gloves and a lab coat.[7]
- Engineering Controls:
 - Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8]

- Ensure an eyewash station and safety shower are readily accessible.[7][8]
- Reactivity Hazards:
 - The compound is stable under normal conditions.[7][8]
 - Avoid strong oxidizing agents.
 - As mentioned, it can dehydrate. While not a violent reaction, the formation of boroxine alters the reagent's molecular weight and may affect reactivity.

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